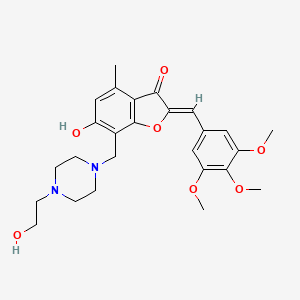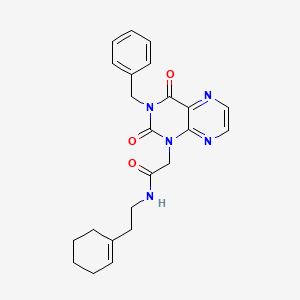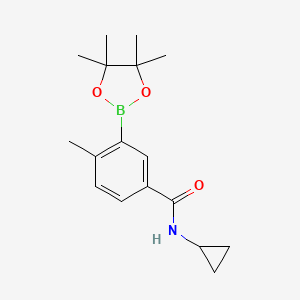
N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Übersicht
Beschreibung
“N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a complex organic compound. It is a derivative of boronic acid and has a molecular weight of 315.22 . This compound is an important intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopy methods including MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure was determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 287.2 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The exact mass and monoisotopic mass of the compound are 301.1849238 g/mol . The topological polar surface area of the compound is 47.6 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and similar compounds are synthesized using multi-step substitution reactions. These processes involve the use of techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation and analysis (Huang et al., 2021).
Crystal Structure and DFT Studies : The molecular structures of these compounds are further calculated using density functional theory (DFT). Conformational analyses indicate that the DFT-optimized molecular structures are consistent with the structures determined by single-crystal X-ray diffraction (Huang et al., 2021).
Physicochemical Properties : Studies also involve investigating the molecular electrostatic potential and frontier molecular orbitals of these compounds through DFT calculations, revealing some of their physicochemical properties (Huang et al., 2021).
Catalysis and Chemical Reactions
Borylation Reactions : Research includes the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides. This method is noted for its effectiveness, especially in borylation of aryl bromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Boronate Ester Formation : Microwave-assisted synthesis has been used to access N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. Subsequent Suzuki–Miyaura cross-coupling with heteroaryl halides results in a variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
Chemical Sensing and Biological Studies
Colorimetric Sensing of Anions : Certain benzamide derivatives, including compounds related to this compound, have been studied for their ability to detect fluoride anions via a color transition mechanism. This colorimetric sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Cytotoxicity and Cellular Uptake : Boronated phosphonium salts containing arylboronic acid, including those with structural similarities to the compound , have been synthesized and their cytotoxicities and boron uptake investigated. These studies provide insights into their potential biological applications (Morrison et al., 2010).
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-11-6-7-12(15(20)19-13-8-9-13)10-14(11)18-21-16(2,3)17(4,5)22-18/h6-7,10,13H,8-9H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSSVRGOTTUQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium](/img/structure/B2629282.png)
![(5-Methylpyrazin-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2629283.png)
![(1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2629285.png)
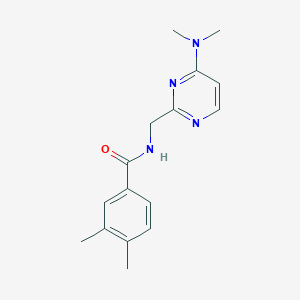
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)
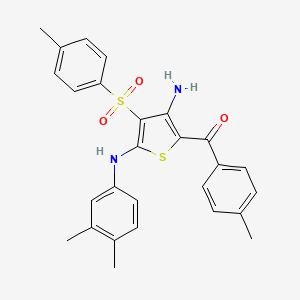
![2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B2629292.png)
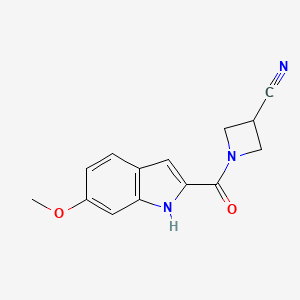
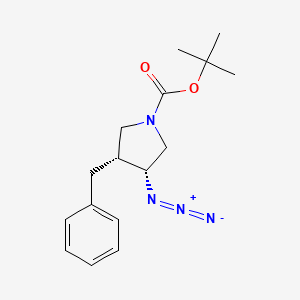
![2-furyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)carbo xamide](/img/structure/B2629297.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629299.png)
![(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2629300.png)
